Antimicrobial Potency: Neomycin C Exhibits 50–65% Relative Activity Versus Neomycin B Across Validated Assay Methods
Neomycin C demonstrates significantly lower antimicrobial potency compared to its stereoisomer Neomycin B. In a multi-laboratory collaborative study, the activity of Neomycin C relative to Neomycin B was determined as 62% by diffusion assay (RSD: 41%) and 56% by turbidimetry (RSD: 50%) [1]. Against Staphylococcus epidermidis (ATCC 12228), Neomycin C exhibits approximately 50% of the antimicrobial activity of Neomycin B [2]. Notably, the antimicrobial activity ranking established in a comprehensive 2019 study of neomycin sulfate and related substances follows the order: Neomycin B Sulfate > Neomycin Sulfate > Neomycin C Sulfate [3]. One vendor technical datasheet reports an even lower relative biological activity estimate of ~35% for Neomycin C compared to Neomycin B .
| Evidence Dimension | Relative antimicrobial activity (% of Neomycin B activity) |
|---|---|
| Target Compound Data | 50% (vs S. epidermidis); 56% (turbidimetry); 62% (diffusion) |
| Comparator Or Baseline | Neomycin B = 100% reference baseline |
| Quantified Difference | 38–50% reduction in antimicrobial activity versus Neomycin B |
| Conditions | In vitro microbiological assay: diffusion method and turbidimetry; Staphylococcus epidermidis ATCC 12228 |
Why This Matters
This quantified potency differential mandates the use of purified Neomycin C reference material for accurate MIC determination and antimicrobial susceptibility testing, as reliance on Neomycin B standards would overestimate potency of Neomycin C-containing samples.
- [1] Adams E, et al. Neomycin: microbiological assay or liquid chromatography? J Pharm Biomed Anal. 1998;17(4-5):757-766. View Source
- [2] Robertson JH. Antimicrobial activity of Neomycin C against Staphylococcus epidermidis. Appl Microbiol. 1971;22(6):1164-1165. View Source
- [3] Zhu XY, Huang MW, Zhao SQ, et al. Study on antibacterial activity and toxicity of neomycin sulfate and related substances. Pharmaceutical and Clinical Research. 2019;27(6):407-410. View Source
